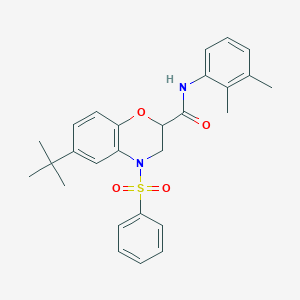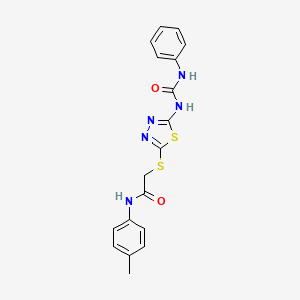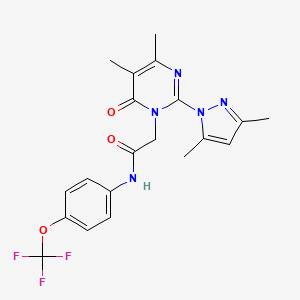![molecular formula C18H21ClFN5O B11241391 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11241391.png)
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 2-chloro-6-fluorobenzoyl group and a pyrimidine ring with trimethyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperazine to form the intermediate 2-chloro-6-fluorobenzoyl piperazine . This intermediate is then reacted with N,N,6-trimethylpyrimidin-4-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzoyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The piperazine and pyrimidine rings can be involved in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzoyl ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound is utilized in chemical biology research to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A related compound with similar substituents on the benzoyl ring.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Compounds with a piperazine ring and similar biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives: Compounds with similar piperazine and benzoyl structures.
Uniqueness
The uniqueness of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H21ClFN5O |
|---|---|
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
(2-chloro-6-fluorophenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H21ClFN5O/c1-12-11-15(23(2)3)22-18(21-12)25-9-7-24(8-10-25)17(26)16-13(19)5-4-6-14(16)20/h4-6,11H,7-10H2,1-3H3 |
InChI-Schlüssel |
YQEDHPDEVUYYLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[3,6-bis(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11241346.png)
![N-(3,5-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11241358.png)

![6-methyl-N-(4-methylphenyl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11241361.png)
![6-methyl-N-phenyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11241369.png)
![1,1'-[6-(4-cyclohexylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11241370.png)
-yl)methanone](/img/structure/B11241376.png)
![2-methyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B11241385.png)

![2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B11241392.png)

